An In-Depth Technical Guide to (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride
An In-Depth Technical Guide to (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. This substituted proline analogue possesses a unique three-dimensional architecture due to its defined stereochemistry, making it an invaluable tool for introducing conformational constraints in peptides and as a versatile scaffold in the synthesis of novel therapeutics. This document delves into its core structural features, the critical importance of its stereochemistry, detailed synthetic and analytical methodologies, and its applications in modern drug discovery.
Introduction: The Significance of Constrained Scaffolds
The pyrrolidine ring, the core structure of the amino acid proline, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its inherent rigidity, compared to linear aliphatic chains, allows for the pre-organization of substituents into well-defined spatial orientations. This conformational constraint is a powerful strategy for enhancing binding affinity, improving selectivity for biological targets, and increasing metabolic stability.
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid is a non-natural, disubstituted proline analogue that leverages this principle. By incorporating a benzyl group at the 4-position with a specific trans relationship to the carboxylic acid at the 2-position, this molecule offers a precisely controlled three-dimensional structure. The hydrochloride salt form enhances its stability and solubility, making it a practical and versatile reagent for synthetic applications. This guide will explore the fundamental properties and advanced applications of this compound, providing the technical insights necessary for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The foundational identity of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride lies in its unique arrangement of atoms. The structure consists of a five-membered pyrrolidine ring with two key substituents: a carboxylic acid group at position 2 and a benzyl group at position 4. The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.
Structural Elucidation
The molecule has two stereocenters at the C2 and C4 positions. The "(2S,4R)" designation defines the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. This specific configuration places the carboxylic acid and benzyl groups on opposite faces of the pyrrolidine ring, a trans arrangement that is critical to its function as a molecular scaffold.
Caption: Structure of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride.
Physicochemical Data
The key properties of the compound are summarized below. These data are essential for planning synthetic reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1279049-67-0 | [2] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [2] |
| Molecular Weight | 241.71 g/mol | Calculated |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water, methanol | Inferred from salt form |
| Storage | Store at 2-8°C, desiccated | [3] |
Stereochemistry: The Critical (2S,4R) Configuration
The presence of two stereocenters gives rise to four possible stereoisomers for 4-benzylpyrrolidine-2-carboxylic acid. Understanding the relationship between these isomers is fundamental to appreciating the compound's utility.
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(2S,4R) and (2R,4S) are a pair of enantiomers . They are non-superimposable mirror images.
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(2S,4S) and (2R,4R) are a second pair of enantiomers .[4]
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The relationship between a member of the first pair and a member of the second pair (e.g., (2S,4R) and (2S,4S)) is diastereomeric . Diastereomers have different physical properties and can be separated by standard chromatographic techniques.
The (2S,4R) and (2R,4S) isomers possess a trans geometry, while the (2S,4S) and (2R,4R) isomers have a cis geometry. The trans configuration is often specifically synthesized for use in peptide chemistry as it provides a more defined and extended conformation, which can be critical for mimicking or stabilizing secondary structures like β-turns.
Caption: Stereoisomeric relationships of 4-benzylpyrrolidine-2-carboxylic acid.
Synthesis and Purification
The synthesis of enantiomerically pure (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid typically involves a stereoselective approach, often starting from a chiral precursor derived from the "chiral pool," such as (2S,4R)-4-hydroxyproline.[5]
A representative synthetic strategy involves the conversion of the hydroxyl group of protected 4-hydroxyproline into a suitable leaving group, followed by nucleophilic displacement with a benzyl organometallic reagent (e.g., a benzyl Grignard or organocuprate reagent). An alternative modern approach involves the catalytic hydrogenation of a pyrrole precursor, where the stereochemistry is directed by a chiral auxiliary or catalyst.[6]
Caption: General synthetic workflow from 4-hydroxyproline.
Experimental Protocol: Synthesis via Nucleophilic Displacement (Conceptual)
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Protection: (2S,4R)-4-Hydroxyproline is first protected at the nitrogen (e.g., with a Boc group) and the carboxylic acid (e.g., as a methyl ester).
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Activation: The free hydroxyl group at C4 is activated by conversion to a better leaving group, such as a tosylate or mesylate, by reacting with TsCl or MsCl in the presence of a base like pyridine.
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Displacement: The activated intermediate is reacted with a benzyl organocuprate reagent. This Sₙ2 reaction proceeds with inversion of configuration at the C4 center, yielding the desired (2S,4R) product from a (2S,4S) starting material.
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Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for the Boc group and saponification for the ester).
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Salt Formation and Purification: The free amino acid is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol). The resulting hydrochloride salt precipitates and can be purified by recrystallization.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, benzyl).- CH₂ (Benzyl): Two diastereotopic protons appearing as a multiplet or two doublets of doublets.- Pyrrolidine Ring Protons: Complex multiplets in the aliphatic region (1.5-4.5 ppm). Protons adjacent to stereocenters will be diastereotopic and show complex splitting.- NH₂⁺ and COOH: Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - C=O (Carboxyl): Signal > 170 ppm.- Aromatic Carbons: Signals between 125-140 ppm.- Pyrrolidine & Benzyl CH/CH₂: Signals in the aliphatic region, typically 30-70 ppm. |
| FT-IR | - O-H Stretch (Carboxylic Acid): Broad band ~2500-3300 cm⁻¹.- N-H Stretch (Ammonium): Broad band ~2400-2800 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong absorption ~1700-1730 cm⁻¹.- Aromatic C=C Stretch: Peaks around 1600 and 1450 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free amine (m/z = 206.11). |
Stereochemical Confirmation
While spectroscopic methods confirm the connectivity, they do not definitively prove the absolute stereochemistry.
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Chiral HPLC: A powerful method for determining enantiomeric purity by separating the target compound from its enantiomer using a chiral stationary phase.
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X-ray Crystallography: This is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[7] Analysis of a suitable single crystal provides the precise 3D structure, confirming the (2S,4R) configuration and the trans relationship between the substituents.
Applications in Research and Drug Development
The unique structural properties of (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid make it a valuable component in several areas of pharmaceutical research.
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Peptide Synthesis: When protected with an Fmoc group, the compound serves as a building block in solid-phase peptide synthesis (SPPS).[3][8] Its incorporation into a peptide sequence introduces a rigid kink, forcing the peptide backbone into a specific conformation. This can be used to stabilize β-turns, enhance receptor binding by mimicking a bioactive conformation, and improve resistance to proteolytic degradation.
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Scaffold for Small Molecule Synthesis: The compound is a versatile starting material for creating libraries of complex molecules. The amine, carboxylic acid, and benzyl ring can be selectively functionalized to explore structure-activity relationships (SAR).
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Development of Novel Therapeutics: The pyrrolidine scaffold is present in numerous biologically active compounds.[1] Derivatives of 4-benzylpyrrolidine-2-carboxylic acid can be explored as potential inhibitors of enzymes like proteases or as ligands for G protein-coupled receptors (GPCRs), where precise positioning of functional groups is paramount for activity.
Conclusion
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its well-defined stereochemistry and conformational rigidity provide medicinal chemists with a reliable method for controlling the three-dimensional structure of peptides and small molecules. A thorough understanding of its structure, synthesis, and analytical characterization, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics.
References
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Chem-Impex. Fmoc-(2S,4R-4-benzyl-pyrrolidine-2-carboxylic acid. [Link]
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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J&K Scientific. Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid. [Link]
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PubChem. (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
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Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues. ResearchGate. [Link]
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